4-Bromo-phenyl-13C6-benzoic acid, a derivative of benzoic acid, features a bromine substituent at the para position of the benzene ring. This compound is notable for its applications in various scientific fields, including organic synthesis and material science. The incorporation of the carbon-13 isotope enhances its utility in nuclear magnetic resonance spectroscopy, aiding in structural elucidation and mechanistic studies.
The compound can be synthesized from para-bromotoluene through oxidation processes. Various methods have been documented, showcasing different yields and purities depending on the reagents and conditions used.
4-Bromo-phenyl-13C6-benzoic acid is classified as an aromatic carboxylic acid. It belongs to the broader category of halogenated benzoic acids, which are known for their reactivity and utility in organic synthesis.
The synthesis typically requires careful control of reaction conditions such as temperature, time, and concentration of reactants to achieve high yields and purities. The use of isotopically labeled carbon (13C) can be incorporated during the synthesis by using labeled precursors.
The molecular structure of 4-Bromo-phenyl-13C6-benzoic acid features:
4-Bromo-phenyl-13C6-benzoic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of 4-bromo substituents can be exploited in cross-coupling reactions (e.g., Suzuki or Heck reactions), enhancing its utility in synthetic organic chemistry.
The mechanism by which 4-Bromo-phenyl-13C6-benzoic acid exerts its effects in chemical reactions often involves:
4-Bromo-phenyl-13C6-benzoic acid finds applications in:
The synthesis of 4-bromo([¹³C₆])benzoic acid requires precise isotopic labeling strategies to ensure uniform ¹³C enrichment at all six carbon positions. Modern approaches leverage carboxyl-directed bromination and isotopically enriched precursors to achieve >99% isotopic purity. The primary methods include:
Table 1: Comparison of Carbon-13 Incorporation Methods
Strategy | Isotopic Purity (%) | Key Advantage | Limitation |
---|---|---|---|
Benzoic Acid-¹³C Bromination | 98.5–99.8 | Single-step functionalization | Ortho-bromination side products |
Carboxyl-Specific Labeling | 99.9 (C1 only) | High carboxyl-carbon specificity | No ring labeling |
Ring Synthesis from ¹³C₂ Units | 97.0–98.5 | Uniform ring labeling | Low yield, multi-step complexity |
Recent innovations include microwave-assisted bromination of labeled benzoic acid, reducing reaction times by 70% while maintaining isotopic integrity. Additionally, deuterium-labeled analogs (e.g., 4-bromobenzoic acid-d₄) provide insights into kinetic isotope effects during synthesis [10].
Catalytic oxidation of 4-bromotoluene ([¹³C₇]) represents the most scalable route to 4-bromo([¹³C₆])benzoic acid. Key advancements focus on catalyst systems and reaction engineering:
Table 2: Catalyst Performance in 4-Bromotoluene Oxidation
Catalyst System | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|
Co(OAc)₂/Mn(OAc)₂ in AcOH | 80–100 | 95–98 | Methyl 4-bromobenzoate (<1.5%) |
Co(OAc)₂/NaBr in AcOH | 90 | 97 | None detected |
Pt/CeO₂ (gas-phase) | 150 | 88 | 4-Bromobenzaldehyde (5%) |
Post-oxidation purification employs crystallization from aqueous ethanol, yielding isotopic purity >99.5% and chemical purity >99.9% [1].
Achieving regioselective para-bromination is critical due to the carboxylic acid group's ortho/para-directing effects. Modern protocols address selectivity and isotope compatibility:
Table 3: Bromination Methods for Benzoic Acid Derivatives
Method | Para-Selectivity (%) | Isotope Scrambling Risk | Scale Suitability |
---|---|---|---|
Br₂/FeBr₃ (0°C) | 85–90 | Moderate | Industrial |
BrCl in CH₂Cl₂ | 94–97 | Low | Lab-scale |
n-BuLi/Br₂ (-78°C) | 98 | None | Small scale |
H₂O₂/KBr/H₂SO₄ | 92–95 | Low | Pilot plant |
Solvent choice profoundly impacts selectivity: Polar aprotic solvents (DMF, acetonitrile) favor para-bromination, while protic solvents increase ortho byproducts [8].
Liquid-Phase Synthesis remains dominant for large-scale production:
Solid-Phase Approaches (emerging for specialized applications):
Critical Process Metrics Comparison:
Parameter | Liquid-Phase Catalytic Oxidation | Solid-Phase Mechanochemistry |
---|---|---|
Yield | 95–98% | 88–94% |
Isotopic Purity | 99.5% | 99.2% |
Reaction Time | 8–12 h | 0.5–1 h |
Solvent Waste Generated | High (AcOH/H₂O) | Negligible |
Scalability | >100 kg | <1 kg |
Hybrid models (e.g., liquid-phase bromination followed by solid-phase oxidation) show promise for high-purity, isotope-enriched batches at pilot scales [1] [8].
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